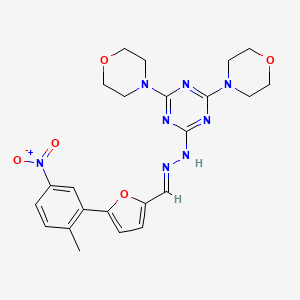
3-methyl-N-4-morpholinylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-4-morpholinylbenzamide, also known as NSC 645809, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of benzamides and has shown promising results in scientific research for its various applications.
Mécanisme D'action
3-methyl-N-4-morpholinylbenzamide 645809 exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression. HDACs have been shown to be overexpressed in many types of cancer, leading to the dysregulation of gene expression and the promotion of cancer cell growth. By inhibiting HDAC activity, 3-methyl-N-4-morpholinylbenzamide 645809 can restore normal gene expression and inhibit cancer cell growth.
Biochemical and Physiological Effects:
3-methyl-N-4-morpholinylbenzamide 645809 has been shown to have various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activity, 3-methyl-N-4-morpholinylbenzamide 645809 has been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 3-methyl-N-4-morpholinylbenzamide 645809 has been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
3-methyl-N-4-morpholinylbenzamide 645809 has several advantages for lab experiments. It is readily available and can be synthesized in high purity using established methods. Furthermore, 3-methyl-N-4-morpholinylbenzamide 645809 has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using 3-methyl-N-4-morpholinylbenzamide 645809 in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 3-methyl-N-4-morpholinylbenzamide 645809. One potential direction is the development of novel formulations that improve its solubility and bioavailability. Furthermore, 3-methyl-N-4-morpholinylbenzamide 645809 could be studied in combination with other anticancer agents to determine if it has synergistic effects. Finally, the use of 3-methyl-N-4-morpholinylbenzamide 645809 in animal models of cancer and inflammation could provide valuable information about its potential as a therapeutic agent.
Conclusion:
3-methyl-N-4-morpholinylbenzamide 645809 is a chemical compound that has shown promising results in scientific research for its various applications. Its anticancer and anti-inflammatory activity, as well as its ability to induce apoptosis and inhibit angiogenesis, make it a promising candidate for further study. While there are limitations to using 3-methyl-N-4-morpholinylbenzamide 645809 in lab experiments, its well-understood mechanism of action and availability make it an attractive option for researchers. There are several future directions for the study of 3-methyl-N-4-morpholinylbenzamide 645809, and continued research could lead to the development of novel therapeutic agents.
Méthodes De Synthèse
3-methyl-N-4-morpholinylbenzamide 645809 can be synthesized using various methods, including the reaction of 3-methylbenzoic acid with N-(4-morpholinyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography, yielding 3-methyl-N-4-morpholinylbenzamide 645809 in high purity.
Applications De Recherche Scientifique
3-methyl-N-4-morpholinylbenzamide 645809 has been extensively studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have anticancer activity, inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, 3-methyl-N-4-morpholinylbenzamide 645809 has been studied for its potential as an anti-inflammatory agent, reducing inflammation in animal models of arthritis.
Propriétés
IUPAC Name |
3-methyl-N-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-10-3-2-4-11(9-10)12(15)13-14-5-7-16-8-6-14/h2-4,9H,5-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKMDBOKZSAHBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(morpholin-4-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5887725.png)


![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5887744.png)

![2-[4-(2-methoxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5887754.png)

![1-[(2-methoxyphenyl)carbonothioyl]-4-methylpiperazine](/img/structure/B5887768.png)
![N-(4-{[(2-furylmethyl)(methyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5887771.png)
![1-{3-[(3-chloro-2-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5887775.png)


![3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5887793.png)
